3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Overview
Description
3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Future Directions
Quinazoline derivatives have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents . They possess exciting and varied pharmacologic activities, such as anti-inflammatory, anticancer, antimicrobial, antituberculosis, anticonvulsant, antimalarial, antihypertensive, HIV-1 inhibitors, COX-2 selective inhibitors . Therefore, the future directions in the study of quinazoline derivatives like “3-(1-piperidinylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one” could involve further exploration of their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves multiple steps. One common method includes the reaction of 3-oxo-3-(piperidin-1-yl)propanenitrile with phenyl isothiocyanate in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) at ambient temperature. This reaction forms an intermediate, which is then cyclized to yield the desired quinazoline derivative .
Chemical Reactions Analysis
3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
3-(piperidin-1-ylcarbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be compared with other quinazoline derivatives, such as:
2,4-diaminoquinazoline: Known for its inhibitory activity against p21-activated kinase 4 (PAK4), which is involved in cancer cell proliferation.
The uniqueness of this compound lies in its specific structural features and its potential for diverse biological activities.
Properties
IUPAC Name |
3-(piperidine-1-carbonyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(21-10-4-2-5-11-21)14-8-9-15-16(13-14)20-17-7-3-1-6-12-22(17)19(15)24/h8-9,13H,1-7,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPDLVLQXEYJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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